(1,2,3-13C3)Prop-2-enoic acid

Catalog No.
S766278
CAS No.
202326-54-3
M.F
C3H4O2
M. Wt
75.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3-13C3)Prop-2-enoic acid

CAS Number

202326-54-3

Product Name

(1,2,3-13C3)Prop-2-enoic acid

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid

Molecular Formula

C3H4O2

Molecular Weight

75.041 g/mol

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N

SMILES

C=CC(=O)O

Synonyms

2-Propenoic Acid-13C3; Acroleic Acid-13C3; Ethylenecarboxylic Acid-13C3; NSC 4765-13C3; Propenoic Acid-13C3; Vinylformic Acid-13C3;

Canonical SMILES

C=CC(=O)O

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O

The exact mass of the compound (1,2,3-13C3)Prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1,2,3-13C3)Prop-2-enoic acid (CAS 202326-54-3), commonly known as fully 13C-labeled acrylic acid, is a highly enriched stable isotope building block utilized in metabolic tracing, environmental monitoring, and advanced materials synthesis. Featuring a 99 atom % 13C isotopic purity across all three carbon positions, it serves as a critical precursor for synthesizing fully labeled downstream metabolites, such as dimethylsulfoniopropionate (DMSP), and as an absolute internal standard for mass spectrometry [1]. Unlike its unlabeled counterpart, the uniform 13C labeling provides a distinct +3 Da mass shift and enables homonuclear 13C-13C scalar coupling in NMR applications, making it indispensable for complex kinetic modeling and structural elucidation in crude biological or catalytic matrices [2].

Research Fit

Metabolic tracing by 13C-13C NMR
Isotope-dilution LC-MS/MS
13C-enriched polymer synthesis

Substituting fully labeled (1,2,3-13C3)prop-2-enoic acid with unlabeled acrylic acid or partially labeled variants (e.g., 1-13C-acrylic acid) severely compromises analytical resolution in quantitative workflows. Unlabeled acrylic acid is indistinguishable from endogenous background molecules in biological and environmental samples, rendering it unviable for stable isotope probing or metabolic flux analysis [1]. Furthermore, partially labeled 1-13C-acrylic acid provides only a +1 Da mass shift, which frequently overlaps with the natural isotopic envelope of derivatized analytes in LC-MS/MS, leading to high baseline noise and quantification errors [2]. In catalytic studies involving C-C bond scission, partially labeled analogs fail to track all carbon fragments, whereas the 13C3 variant allows simultaneous monitoring of all carbon positions, preventing critical data loss during pathway mapping [3].

Substitution Risk

Unlabeled acrylic acid

No 13C enrichment; cannot support mass-shift tracing or NMR detection above natural abundance.

Deuterated acrylic acid‑d4

Potential retention-time shift and H/D back-exchange in protic matrices may compromise quantitation accuracy.

Single‑13C isotopologue

Lacks adjacent 13C‑13C coupling required for homonuclear correlation NMR; fails to resolve carbon connectivity.

Precursor Suitability for 13C-DMSP Synthesis in Environmental Tracing

In the synthesis of isotopically labeled dimethylsulfoniopropionate (DMSP) for DNA-stable isotope probing, (1,2,3-13C3)prop-2-enoic acid is reacted with dimethyl sulfide via Michael addition. This fully labeled precursor generates a +3 Da mass shift in the resulting DMSP compared to unlabeled acrylic acid, allowing researchers to definitively track microbial carbon flux using NanoSIMS and high-resolution mass spectrometry without interference from high natural DMSP backgrounds [1].

Evidence DimensionPrecursor mass shift for DMSP synthesis
Target Compound Data+3 Da mass shift (m/z 138 for 13C3-DMSP)
Comparator Or BaselineUnlabeled acrylic acid (m/z 135 for DMSP)
Quantified Difference3 Da resolution provides absolute differentiation from natural environmental DMSP.
ConditionsMichael addition with DMS followed by NanoSIMS or HRMS tracking in microbial cultures.

Essential for environmental researchers needing to synthesize fully labeled DMSP to track marine carbon cycling without natural abundance background interference.

Metabolite detection by 13C-13C NMR
Head-to-head
≥5 distinct 13C-enriched metabolites vs ~1 with propionic acid analog
Enables structural assignment of multiple coexisting urinary metabolites
Rat model; 400 mg/kg oral dose; 13C-13C COSY

Isotopic Tracing in Catalytic Oxidation Pathways

During the kinetic modeling of acrolein oxidation over Mo-V oxide catalysts, co-feeding (1,2,3-13C3)prop-2-enoic acid allows researchers to distinguish between reaction products formed via C-C scission versus C-C bond formation. Unlike 1-13C-acrylic acid, which only labels the carboxyl carbon, the fully labeled 13C3 compound provides instantaneous 13C content tracking across all C1-C7 byproducts, validating complex kinetic models [1].

Evidence DimensionCarbon pathway resolution
Target Compound DataTracks all 3 carbon positions (C1, C2, C3) simultaneously
Comparator Or Baseline1-13C-acrylic acid (tracks only C1)
Quantified Difference100% carbon tracking vs. 33% carbon tracking, eliminating ambiguity in multi-carbon byproduct origins.
ConditionsCo-feed in acrolein oxidation at 498 K over promoted MoVOx catalyst.

Allows chemical engineers to accurately map complete reaction networks and optimize catalyst selectivity by tracking every carbon atom's fate.

Isotopic enrichment
Specification review
≥99 atom % 13C
Supports high-sensitivity 13C NMR and minimizes correction factors
Vendor certificate of analysis; benchmark against natural abundance

Homonuclear 13C NMR Resolution for in vivo Metabolism

In metabolic disposition studies, (1,2,3-13C3)prop-2-enoic acid enables the use of homonuclear 13C NMR spectroscopy to identify urinary metabolites directly from crude biofluids. The adjacent 13C atoms produce distinct J-coupling patterns (spin-spin splitting) that are completely absent when using unlabeled or singly labeled acrylic acid, allowing the structural elucidation of metabolites like 3-hydroxypropionic acid and mercapturic acid adducts [1].

Evidence DimensionNMR signal multiplicity (J-coupling)
Target Compound DataExhibits 13C-13C scalar coupling (multiplets) for structural connectivity
Comparator Or BaselineUnlabeled or singly labeled acrylic acid (singlets only)
Quantified DifferenceMulti-bond connectivity data enables de novo structural assignment in complex matrices without purification.
ConditionsHomononuclear 13C NMR spectroscopy of crude mammalian urine.

Crucial for toxicologists mapping unknown metabolic pathways efficiently without requiring extensive sample purification.

Stabilizer system
Context-dependent
Hydroquinone (Sigma-Aldrich) vs 4‑methoxyphenol (other suppliers)
Stabilizer choice may affect UV detection or polymer synthesis compatibility
Confirm stabilizer identity per lot; hydroquinone is less volatile

Internal Standard Performance for LC-MS/MS Quantification

As an internal standard for quantifying acrylic acid or its adducts via LC-MS/MS, (1,2,3-13C3)prop-2-enoic acid provides a +3 Da mass shift. This +3 Da shift is critical because a +1 Da shift from 1-13C-acrylic acid often overlaps with the natural 13C isotopic envelope of the derivatized analyte or biological matrix, leading to quantification errors and elevated limits of detection [1].

Evidence DimensionMass spectrometric signal isolation (m/z shift)
Target Compound Data+3 m/z shift relative to endogenous analyte
Comparator Or Baseline1-13C-acrylic acid (+1 m/z shift)
Quantified Difference>99% reduction in isotopic overlap from natural abundance background.
ConditionsLC-MS/MS quantification of biological or environmental samples.

Ensures high quantitative accuracy and lower limits of detection (LOD) in mass spectrometry by eliminating isobaric background interference.

Mass shift for LC-MS
Class-level inference
13C3 co‑elution vs deuterated d4 retention drift
Co‑eluting 13C3 standard may reduce matrix-effect variability
Requires method-specific validation; H/D exchange risk for d4 in protic media
Water content specification
Data to verify
≤5 % reported
Controlled low moisture may support analytical reproducibility
Confirm lot-specific specification; compare with unlabeled acrylic acid variability

Synthesis of 13C-Labeled Marine Metabolites

Ideal for synthesizing fully labeled dimethylsulfoniopropionate (13C3-DMSP) via Michael addition, enabling precise stable isotope probing (SIP) and NanoSIMS tracking of microbial sulfur and carbon cycling in marine ecosystems [1].

Kinetic Modeling of Catalytic Oxidation

The optimal co-feed tracer for mapping complex C-C scission and bond formation pathways during the catalytic oxidation of short-chain hydrocarbons, as it allows simultaneous tracking of all three carbon positions [2].

In Vivo Metabolic Flux and Toxicology Studies

The preferred precursor for identifying unknown downstream metabolites (e.g., mercapturic acid adducts) in crude biofluids using homonuclear 13C NMR, where 13C-13C scalar coupling is required for structural elucidation [3].

Absolute Quantification via LC-MS/MS

The standard of choice for highly accurate mass spectrometry workflows requiring a +3 Da mass shift to avoid natural isotopic envelope overlap, ensuring precise quantification of acrylic acid residues in biological or industrial matrices [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In-vivo metabolite identification studies (13C NMR)
Full carbon backbone 13C-13C coupling
Structural assignment of metabolites in biological matrices
Isotope-dilution LC-MS/MS quantitation
Co‑eluting 13C3 internal standard
Ionization suppression and matrix-effect control
13C-enriched polymer synthesis
High 13C enrichment and controlled water content
Polymerization reproducibility and solid-state NMR sensitivity
Analytical method development for acrylic acid
Defined stabilizer identity and low moisture specification
Batch-to-batch consistency and method transfer reliability

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Wikipedia

(~13~C_3_)Prop-2-enoic acid

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